methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate
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Overview
Description
Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate is a complex organic compound that belongs to the class of beta-carbolines and pyrimidines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The structure of this compound includes a beta-carboline core fused with a pyrimidine ring, which contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of an aminoindazole derivative with 2,4-dichloropyrimidine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting intermediate is then subjected to further reactions to introduce the methyl ester group and complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of catalysts and advanced purification techniques such as chromatography may be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO) or lithium cyanide in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. For instance, it could inhibit mitogen-activated protein kinases (MAPKs), which play a crucial role in cell signaling and proliferation . The compound’s structure allows it to bind effectively to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2-amino-4-pyrimidinyl)-beta-carboline: Shares a similar core structure but lacks the methyl ester group.
4-(fluorophenyl)-1-cyclopropylmethyl-5-(2-amino-4-pyrimidinyl)imidazole: Contains a pyrimidine ring but differs in the attached functional groups.
Uniqueness
Methyl 1-(2-amino-4-pyrimidinyl)-9H-beta-carboline-3-carboxylate is unique due to its specific combination of a beta-carboline core with a pyrimidine ring and a methyl ester group. This structure imparts distinct chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H13N5O2 |
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Molecular Weight |
319.32 g/mol |
IUPAC Name |
methyl 1-(2-aminopyrimidin-4-yl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C17H13N5O2/c1-24-16(23)13-8-10-9-4-2-3-5-11(9)20-14(10)15(21-13)12-6-7-19-17(18)22-12/h2-8,20H,1H3,(H2,18,19,22) |
InChI Key |
UWWXTDHKJSHFMO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=NC(=NC=C4)N |
Origin of Product |
United States |
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